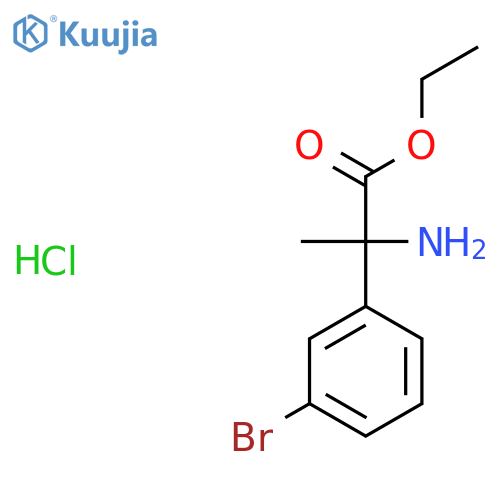Cas no 1956386-26-7 (Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride)

1956386-26-7 structure
商品名:Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
CAS番号:1956386-26-7
MF:C11H15BrClNO2
メガワット:308.599301576614
CID:4937310
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
-
- インチ: 1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8;/h4-7H,3,13H2,1-2H3;1H
- InChIKey: KIPAQJNOIFMDGC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(C(=O)OCC)(C)N.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 235
- トポロジー分子極性表面積: 52.3
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123881-1g |
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride |
1956386-26-7 | 97% | 1g |
$731.24 | 2023-09-02 |
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
1956386-26-7 (Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride) 関連製品
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 857369-11-0(2-Oxoethanethioamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
